5-(3-Bromo-2-fluorophenyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is an organic compound with the molecular formula C10H7BrFNO. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-2-fluoroaniline.
Formation of Oxazole Ring: The aniline derivative undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.
Methylation: The final step involves the methylation of the oxazole ring to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2-fluorophenyl)oxazole
- (3-Bromo-2-fluorophenyl)methanol
Uniqueness
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The methyl group on the oxazole ring also contributes to its distinct properties.
Biological Activity
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is a synthetic compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrFNO, with a molecular weight of approximately 256.08 g/mol. The presence of bromine and fluorine substituents on the phenyl ring is significant, as these halogens can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including antimicrobial and anticancer properties.
Biological Activity Overview
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential use as an antibacterial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity against tumor cells compared to normal cells, suggesting a favorable therapeutic index.
Data Table: Biological Activity Summary
Biological Activity | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Inhibition of cancer cell proliferation | |
Cytotoxicity | Higher toxicity in tumor cells than normal cells |
Case Studies
-
Antimicrobial Studies :
In a study evaluating the antimicrobial properties of various oxazole derivatives, this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many standard antibiotics, highlighting its potential as an alternative antimicrobial agent. -
Anticancer Research :
A comparative analysis of different oxazole derivatives revealed that this compound had a notable impact on cell viability in several human cancer cell lines (e.g., MCF-7, HT-29). The compound demonstrated an IC50 value significantly lower than many existing anticancer drugs, suggesting its efficacy in targeted cancer therapy. -
Cytotoxicity Assessment :
In vitro cytotoxicity tests against peripheral blood lymphocytes showed that while this compound was effective against tumor cells, it exhibited minimal toxicity towards normal cells (IC50 > 100 μM). This differential toxicity profile suggests a promising therapeutic window for clinical applications.
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-(3-bromo-2-fluorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H7BrFNO/c1-6-13-5-9(14-6)7-3-2-4-8(11)10(7)12/h2-5H,1H3 |
InChI Key |
SUOLURYJLOABMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.